6-propoxy-1H-benzimidazol-2-amine;hydrochloride

Descripción

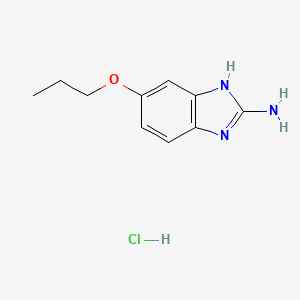

6-Propoxy-1H-benzimidazol-2-amine hydrochloride is a benzimidazole derivative characterized by a propoxy (-OCH₂CH₂CH₃) substituent at the 6-position and an amine group at the 2-position, formulated as a hydrochloride salt. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system. The hydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical applications.

Propiedades

IUPAC Name |

6-propoxy-1H-benzimidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.ClH/c1-2-5-14-7-3-4-8-9(6-7)13-10(11)12-8;/h3-4,6H,2,5H2,1H3,(H3,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKLRUULRUKCQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)N=C(N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538624-34-8 | |

| Record name | 1538624-34-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Análisis Bioquímico

Biochemical Properties

6-propoxy-1H-benzimidazol-2-amine;hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to inhibit certain enzymes, which can lead to changes in metabolic pathways and cellular processes. For example, benzimidazole derivatives, including this compound, have been found to inhibit enzymes involved in therapeutic applications such as antidiabetic, anticancer, antimicrobial, and antiviral activities. These interactions are often characterized by the binding of the compound to the active site of the enzyme, leading to inhibition or activation of the enzyme’s function.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact cell signaling pathways by interacting with receptors or signaling molecules, thereby affecting downstream cellular responses. These effects can result in altered cell proliferation, differentiation, and apoptosis, depending on the cell type and context.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific targets, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating transcription factors or other regulatory proteins. These molecular interactions ultimately lead to changes in cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key enzymes in these pathways, leading to changes in the production and utilization of metabolites. This can result in altered metabolic states and shifts in cellular energy balance. Understanding the metabolic pathways affected by this compound is crucial for elucidating its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as well as its ability to reach target sites within the cell. Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, as different cellular compartments provide distinct microenvironments and interact with different biomolecules. Studying the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Actividad Biológica

6-Propoxy-1H-benzimidazol-2-amine; hydrochloride is a chemical compound that has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

6-Propoxy-1H-benzimidazol-2-amine; hydrochloride is characterized by the presence of a benzimidazole core, which is known for its role in various pharmacological activities. The molecular formula is with a molecular weight of approximately 189.23 g/mol. The compound features a propoxy group at the 6-position of the benzimidazole ring, which influences its solubility and biological interactions.

The biological activities of 6-propoxy-1H-benzimidazol-2-amine; hydrochloride can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that benzimidazole derivatives can inhibit various enzymes, including phosphodiesterases (PDEs), which are involved in cellular signaling pathways. In particular, compounds similar to 6-propoxy-1H-benzimidazol-2-amine have been investigated for their ability to selectively inhibit PDE10A, suggesting potential applications in treating pulmonary arterial hypertension and other disorders .

- Neurotransmitter Modulation : This compound may influence neurotransmitter systems by inhibiting the uptake of serotonin and other monoamines, potentially offering antidepressant effects.

Biological Activities

The biological activities associated with 6-propoxy-1H-benzimidazol-2-amine; hydrochloride include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by free radicals.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by affecting cytokine production and signaling pathways, thus demonstrating potential as an anti-inflammatory agent .

- Antimicrobial Properties : Preliminary studies suggest that benzimidazole derivatives possess antimicrobial activity against various pathogens, indicating their potential as therapeutic agents in infectious diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 6-propoxy-1H-benzimidazol-2-amine; hydrochloride:

Table 1: Summary of Biological Activities

Study Example: Neurotransmitter Uptake Inhibition

In a study examining the effect of benzimidazole derivatives on neurotransmitter uptake, it was found that 6-propoxy-1H-benzimidazol-2-amine significantly inhibited serotonin transporter (SERT) activity. This inhibition led to increased levels of serotonin in neuronal cultures, suggesting potential applications in treating mood disorders.

Study Example: Antioxidant Mechanism

Another study focused on the antioxidant capacity of this compound demonstrated that it effectively reduced oxidative stress markers in vitro. The mechanism involved the upregulation of endogenous antioxidant enzymes, providing a protective effect against cellular damage.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anti-inflammatory and Analgesic Properties

Benzimidazole derivatives, including 6-propoxy-1H-benzimidazol-2-amine hydrochloride, have been extensively studied for their anti-inflammatory and analgesic properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide and TNF-α. For instance, a study demonstrated that certain benzimidazole derivatives showed significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Case Study:

A series of benzimidazole derivatives were tested for their analgesic effects in animal models. One compound exhibited a remarkable reduction in pain response compared to standard analgesics like diclofenac, suggesting that 6-propoxy-1H-benzimidazol-2-amine hydrochloride may possess similar properties .

2. TRPC6 Inhibition

Recent research has highlighted the potential of benzimidazole derivatives as inhibitors of the Transient Receptor Potential Channel 6 (TRPC6). Inhibition of TRPC6 is particularly relevant in treating various renal and cardiovascular diseases, including nephrotic syndrome and heart failure. The compound's ability to modulate TRPC6 activity positions it as a candidate for developing therapies aimed at these conditions .

Case Study:

In vitro studies have shown that specific benzimidazole derivatives can effectively inhibit TRPC6 activity, leading to decreased cellular calcium influx associated with pathological conditions like diabetic nephropathy and acute lung injury .

Safety and Toxicity

While promising, the safety profile of 6-propoxy-1H-benzimidazol-2-amine hydrochloride must be considered. Preliminary toxicity assessments indicate that compounds within this class may exhibit harmful effects if mismanaged. For instance, acute toxicity studies have classified certain benzimidazole derivatives as harmful if ingested or inhaled .

Summary Table: Applications and Effects

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural and Physicochemical Properties

Key structural analogues differ in substituents at the 5-, 6-, or 2-positions, which influence physicochemical properties such as solubility, lipophilicity, and hydrogen-bonding capacity. A comparative analysis is summarized below:

*Calculated based on free base (C₁₀H₁₃N₃O, MW 202.2) + HCl (36.46).

Key Observations:

- Substituent Effects: Propoxy vs. The hydrochloride salt counterbalances this by enhancing solubility . Nitro Group: Introduces electron-withdrawing effects, reducing basicity and solubility. Nitro derivatives are often intermediates for further functionalization (e.g., reduction to amines) . Thioether (Propylthio): Enhances lipophilicity and metabolic stability compared to ethers but may pose synthesis challenges due to sulfur reactivity .

Hydrogen Bonding and Crystallography : The hydrochloride salt forms ionic interactions and hydrogen bonds, critical for crystal packing and stability. Tools like SHELX are widely used for structural confirmation .

Métodos De Preparación

Cyclization of o-Phenylenediamine Derivatives

The most direct route involves cyclizing 4-propoxy-1,2-diaminobenzene. However, this precursor is seldom commercially available, necessitating custom synthesis.

Method A: Nitration and Reduction

-

Nitration : 4-Propoxyaniline is nitrated to introduce a nitro group at the 3-position, yielding 3-nitro-4-propoxyaniline.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, forming 3,4-diaminopropoxybenzene.

-

Cyclization : Treatment with formic acid or cyanogen bromide induces cyclization to form 6-propoxy-1H-benzimidazol-2-amine.

Example :

Epoxide Ring-Opening Strategy

A patent by describes using epoxide intermediates to introduce alkoxy groups. Adapting this method:

-

Epoxide Formation : React 4-fluoro-2-nitrobenzene with propylene oxide under basic conditions to form 4-(2,3-epoxypropoxy)-2-nitrobenzene.

-

Ring-Opening : Treat with 2-aminobenzimidazole-thiol under microwave irradiation (180°C) to install the propoxy group.

-

Reduction and Cyclization : Reduce the nitro group and cyclize using DIC (N,N′-diisopropylcarbodiimide).

Example :

-

Reagents : 4-(2,3-Epoxypropoxy)-2-nitrobenzene, 2-aminobenzimidazole-thiol, DIC.

-

Conditions : Microwave, 180°C, 30 min.

Functionalization and Substituent Optimization

Direct Alkylation of Benzimidazole

Post-cyclization alkylation, though less regioselective, offers a viable pathway:

-

Substrate : 2-Amino-1H-benzimidazole.

-

Alkylation : React with 1-bromopropane in the presence of K₂CO₃ in DMF at 80°C.

Example :

Ullmann-Type Coupling for Regioselectivity

To enhance regiocontrol, employs copper-catalyzed coupling:

-

Substrate : 2-Amino-1H-benzimidazole and 1-bromo-4-propoxybenzene.

-

Catalyst : CuI (0.1 equiv), 8-hydroxyquinoline (0.15 equiv), Cs₂CO₃ (2.5 equiv).

Example :

Hydrochloride Salt Formation

The free base is treated with HCl (gaseous or in solution) to form the hydrochloride salt:

-

Procedure : Dissolve 6-propoxy-1H-benzimidazol-2-amine in ethanol, add concentrated HCl (1.1 equiv), and stir at 0°C.

-

Isolation : Filter the precipitate and wash with cold ethanol.

Purity : >99% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Comparative Analysis of Synthetic Routes

Scalability and Industrial Considerations

The epoxide ring-opening method () offers scalability due to microwave acceleration, while Ullmann coupling () ensures regioselectivity but requires costly catalysts. Industrial patents () emphasize cost-effective halogenation and cyclization protocols, though adaptation to 6-propoxy derivatives necessitates solvent optimization (e.g., acetonitrile/water mixtures) .

Q & A

Q. How to design a high-throughput screen (HTS) for identifying synergistic partners of this compound in anticancer therapies?

- Methodological Answer :

- Compound Library : Screen FDA-approved drugs (e.g., kinase inhibitors) in combination with 6-propoxy-benzimidazole hydrochloride.

- Endpoint Assays : Use CellTiter-Glo® for viability and Annexin V/PI staining for apoptosis.

- Synergy Scoring : Apply the Chou-Talalay method to calculate combination indices (CI < 1 indicates synergy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.